tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16640243
InChI: InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m1/s1
SMILES:
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate

CAS No.:

Cat. No.: VC16640243

Molecular Formula: C22H25NO5

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate -

Specification

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
IUPAC Name tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Standard InChI InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m1/s1
Standard InChI Key ZYOWIDHANLLHNO-LJQANCHMSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a D-serine core (C3H7NO3\text{C}_3\text{H}_7\text{NO}_3) modified with two protective groups:

  • Fmoc Group: A 9-fluorenylmethyloxycarbonyl moiety attached to the amino group, providing UV-sensitive protection that can be removed under mild basic conditions.

  • tert-Butyl Ester: A bulky ester group on the carboxyl side chain, offering stability under acidic conditions and facilitating selective deprotection .

The stereochemistry of the D-serine configuration is critical, as it influences peptide folding and biological activity. The optical rotation of the compound is [α]D20=26±3[\alpha]_D^{20} = -26 \pm 3^\circ (1% in ethyl acetate), confirming its enantiomeric purity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H25NO5\text{C}_{22}\text{H}_{25}\text{NO}_5
Molecular Weight383.4 g/mol
Optical Rotation ([α]D20[\alpha]_D^{20})-26 ± 3° (EtOAc)
Protection GroupsFmoc (amine), tert-butyl (carboxyl)

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis involves sequential protection of D-serine:

  • Amino Protection: Fmoc-clavulanic acid reacts with D-serine’s amino group under basic conditions to form the Fmoc-protected intermediate.

  • Carboxyl Protection: The carboxyl group is esterified with tert-butanol via acid-catalyzed Fischer esterification .

This two-step process ensures high yield and purity, critical for pharmaceutical-grade applications.

Applications in Peptide Synthesis

The compound’s dual protection strategy addresses key challenges in SPPS:

  • Orthogonal Deprotection: The Fmoc group is removed with piperidine, while the tert-butyl ester remains intact under basic conditions, enabling sequential peptide elongation.

  • Side Chain Stability: The tert-butyl group prevents unwanted side reactions during coupling steps, particularly in serine-rich sequences prone to β-elimination .

Table 2: Comparative Analysis of Protective Groups

Protective GroupRemoval ConditionStability Profile
Fmoc20% piperidine/DMFLabile to bases
tert-ButylTFA/DCMStable to bases, labile to acids

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}-NMR (400 MHz, CDCl3_3) reveals characteristic signals:

  • Fmoc aromatic protons: δ 7.3–7.8 ppm (multiplet, 8H).

  • tert-Butyl singlet: δ 1.4 ppm (9H).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z=383.1732m/z = 383.1732 ([M+H]+^+), aligning with the theoretical mass.

Structural Analogs and Comparative Analysis

Table 3: Related Protected Serine Derivatives

Compound NameCAS NumberKey DifferencesApplications
Fmoc-O-tert-butyl-L-serine71989-33-8L-configurationMirror-image peptide synthesis
N-Boc-D-serine15934-36-6Boc protection (acid-labile)Acid-stable environments
Fmoc-D-alanine151292-19-4Alanine backboneNon-polar peptide regions

The D-serine configuration in tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate distinguishes it from L-isomers, which are prone to enzymatic degradation in vivo .

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